2-(3-Bromoadamantan-1-yl)-1-(morpholin-4-yl)ethan-1-one
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Overview
Description
2-(3-Bromoadamantan-1-yl)-1-(morpholin-4-yl)ethan-1-one: Bromomorpholineadamantane ketone , is a synthetic organic compound. Let’s break down its structure:
- The adamantane scaffold (a tricyclic hydrocarbon) serves as the core.
- The morpholine ring is attached to one of the adamantane’s carbon atoms.
- The bromo group is positioned at the 3-position of the adamantane ring.
This compound exhibits interesting properties due to its unique combination of functional groups.
Preparation Methods
a. Synthetic Routes
Several synthetic routes exist for the preparation of 2-(3-Bromoadamantan-1-yl)-1-(morpholin-4-yl)ethan-1-one . One common approach involves the reaction of bromoadamantane with morpholine in the presence of a suitable base. The bromine atom is substituted by the morpholine group, resulting in the desired product.
b. Reaction Conditions
The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., dichloromethane or ethanol). The choice of base (such as sodium hydroxide or potassium carbonate) influences the reaction efficiency.
c. Industrial Production
While industrial-scale production details are proprietary, laboratories can synthesize this compound using the methods described above.
Chemical Reactions Analysis
a. Reactions
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, the ketone group may participate in oxidation or reduction processes.
b. Common Reagents
Bromoadamantane: Used as the starting material.
Morpholine: The nucleophilic reagent.
Base: Facilitates substitution reactions.
c. Major Products
The primary product is 2-(3-Bromoadamantan-1-yl)-1-(morpholin-4-yl)ethan-1-one itself. Side products may form due to competing reactions.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential pharmaceutical properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the development of novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While no direct analogs exist, its adamantane-morpholine hybrid structure sets it apart. Similar compounds include other adamantane derivatives and morpholine-containing molecules.
Properties
Molecular Formula |
C16H24BrNO2 |
---|---|
Molecular Weight |
342.27 g/mol |
IUPAC Name |
2-(3-bromo-1-adamantyl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C16H24BrNO2/c17-16-8-12-5-13(9-16)7-15(6-12,11-16)10-14(19)18-1-3-20-4-2-18/h12-13H,1-11H2 |
InChI Key |
AFXFTQKXJWKLGL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CC23CC4CC(C2)CC(C4)(C3)Br |
Origin of Product |
United States |
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